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Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar of significant

biological importance. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of

various pathogenic bacteria, including certain serovars of Salmonella and Yersinia.[1] As an

immunodominant sugar, Tyvelose plays a crucial role in the interaction between these

pathogens and their hosts, particularly in eliciting an immune response.[2] This technical guide

provides a comprehensive overview of the chemical properties of Tyvelose, including its

structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its

synthesis, isolation, and characterization are also provided to support further research and

development.

Chemical and Physical Properties
Tyvelose is a monosaccharide with the molecular formula C₆H₁₂O₄ and a molecular weight of

148.16 g/mol .[3] Its structure is characterized by the absence of hydroxyl groups at the C-3

and C-6 positions of the hexopyranose ring. This deoxygenation contributes to its unique

chemical properties and biological functions.

Table 1: General and Computed Properties of D-
Tyvelose[3]
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Property Value

Molecular Formula C₆H₁₂O₄

Molecular Weight 148.16 g/mol

IUPAC Name (3S,5S,6R)-6-methyloxane-2,3,5-triol

Synonyms
3,6-Dideoxy-D-arabino-hexopyranose, 3,6-

Dideoxy-D-mannose

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 1

Exact Mass 148.07355886 Da

Monoisotopic Mass 148.07355886 Da

Topological Polar Surface Area 69.9 Å²

Heavy Atom Count 10

Complexity 116

XLogP3-AA -1.1

Table 2: Experimentally Relevant Physicochemical
Properties of D-Tyvelose
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Property Value/Description References

Physical Description Off-White Waxy Solid [4]

Melting Point

Data not available. Similar

dideoxyhexoses exhibit a

range of melting points. For

example, 3-Amino-2,3-

dideoxy-D-arabino-hexose has

a melting point of 106-107°C.

[5]

Boiling Point

Data not available. Sugars

typically decompose at high

temperatures before boiling.

Specific Optical Rotation [α]D

Data not available. The

specific rotation of sugars is

highly dependent on their

stereochemistry. For

comparison, the specific

rotation of D-(+)-glucose is

+52.7° (c=10, H₂O).[6]

Solubility

Soluble in DMF (20 mg/ml),

DMSO (20 mg/ml), Ethanol (10

mg/ml), and PBS (pH 7.2) (10

mg/ml).

[2]

Stability

Hygroscopic. Stability is

affected by pH and

temperature. Deoxy sugars

can be susceptible to acid-

catalyzed hydrolysis of the

glycosidic bond and

degradation under strong basic

conditions.

[6]

Reactivity and Stability
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The chemical reactivity of Tyvelose is governed by the functional groups present in its

structure: three hydroxyl groups and a pyranose ring. The absence of the C-3 hydroxyl group

influences its conformational flexibility and reactivity compared to other hexoses.

Glycosylation: The anomeric hydroxyl group can participate in glycosidic bond formation,

allowing Tyvelose to be incorporated into oligosaccharides and polysaccharides, such as the

O-antigen of LPS.

Stability: As a deoxy sugar, Tyvelose exhibits different stability compared to its hydroxylated

counterparts. The C-H bonds that replace the C-OH bonds are less polarized, which can affect

the molecule's interaction with solvents and its susceptibility to certain chemical reactions.

While specific quantitative stability data for Tyvelose is limited, general knowledge of

carbohydrate chemistry suggests that it is stable under neutral conditions but can undergo

hydrolysis of glycosidic linkages under acidic conditions. Strong basic conditions can lead to

epimerization and other rearrangements.

Experimental Protocols
Synthesis of D-Tyvelose (3,6-Dideoxy-D-arabino-
hexopyranose)
The synthesis of Tyvelose can be achieved through multi-step chemical synthesis starting from

more common monosaccharides. One reported method involves the conversion of methyl 2,3-

anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[7] A general outline of a synthetic approach

is provided below, based on established methods for dideoxy sugar synthesis.[7][8]

Materials:

Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside

Lithium aluminum hydride (LiAlH₄)

Dry tetrahydrofuran (THF)

p-Toluenesulfonyl chloride (TsCl)

Pyridine
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Sodium iodide

Hydrogen peroxide

Palladium on carbon (Pd/C)

Hydrogen gas

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane,

methanol)

Silica gel for column chromatography

Procedure:

Reductive opening of the epoxide: The starting material, methyl 2,3-anhydro-4,6-O-

benzylidene-β-D-mannopyranoside, is treated with a reducing agent like lithium aluminum

hydride in an anhydrous solvent such as THF. This reaction opens the epoxide ring to

introduce a hydroxyl group at C-2 and a hydrogen at C-3, yielding the 3-deoxy derivative.

Tosylation of the primary hydroxyl group: The primary hydroxyl group at C-6 is selectively

protected by reaction with p-toluenesulfonyl chloride in pyridine. This forms a good leaving

group for the subsequent deoxygenation step.

Deoxygenation at C-6: The 6-O-tosyl derivative is then subjected to reduction, for example,

using lithium aluminum hydride or by conversion to the 6-iodo derivative followed by

reductive cleavage, to remove the tosyloxy group and introduce a hydrogen atom at the C-6

position.

Deprotection: The benzylidene protecting group is removed by acid-catalyzed hydrolysis or

hydrogenolysis (e.g., using H₂/Pd/C) to yield the final product, D-Tyvelose.

Purification: The final product is purified by silica gel column chromatography.

Isolation and Purification of Tyvelose from Bacterial
Sources
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Tyvelose can be isolated from the lipopolysaccharide of bacteria such as Yersinia

pseudotuberculosis.[9]

Materials:

Bacterial cell culture of a Tyvelose-producing strain (e.g., Yersinia pseudotuberculosis)

Phenol-water extraction reagents

Acetic acid

Trichloroacetic acid (TCA)

Enzymes for degrading non-LPS components (e.g., RNase, DNase, proteases)

Gel filtration chromatography columns (e.g., Sephadex G-50)

High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., a

carbohydrate column)

Procedure:

Bacterial Culture and LPS Extraction:

Grow the bacterial strain in a suitable liquid medium to a high cell density.

Harvest the cells by centrifugation.

Perform a hot phenol-water extraction to isolate the crude LPS.

LPS Purification:

Treat the crude LPS extract with nucleases and proteases to remove contaminating

nucleic acids and proteins.

Further purify the LPS by ultracentrifugation.

Hydrolysis of LPS:
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Hydrolyze the purified LPS with dilute acid (e.g., 1% acetic acid) at 100°C for a defined

period to cleave the glycosidic linkages and release the constituent monosaccharides,

including Tyvelose.

Purification of Tyvelose:

Neutralize the hydrolysate and remove insoluble lipid A by centrifugation.

Separate the monosaccharides in the supernatant using gel filtration chromatography

followed by preparative HPLC on a carbohydrate column.

Monitor the fractions for the presence of Tyvelose using analytical techniques such as

TLC or Mass Spectrometry.

Pool the fractions containing pure Tyvelose and lyophilize to obtain the solid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10][11]

Sample Preparation:

Dissolve 5-10 mg of purified Tyvelose in 0.5 mL of deuterium oxide (D₂O).

Lyophilize the sample and redissolve in D₂O two to three times to exchange all

exchangeable protons with deuterium.

Finally, dissolve the sample in 100% D₂O for analysis.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, a standard one-pulse experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment is used.
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Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Data Processing and Analysis:

Process the raw NMR data (Fourier transformation, phase correction, and baseline

correction) using appropriate software.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants (from ¹H and COSY spectra), and

correlations (from HSQC and HMBC spectra) to assign each proton and carbon atom in the

Tyvelose molecule. The chemical shifts of the anomeric proton and other ring protons are

particularly informative for determining the stereochemistry.[4]

Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Tyvelose.[12]

Sample Preparation:

Dissolve a small amount of purified Tyvelose in a suitable solvent compatible with the

ionization method, such as a mixture of water and acetonitrile or methanol.

Data Acquisition (Electrospray Ionization - ESI-MS):

Introduce the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, adducts

with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis:
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Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion

and any adducts, which confirms the molecular weight.

Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the

structure of the molecule. For carbohydrates, characteristic fragmentation patterns involve

the cleavage of glycosidic bonds and cross-ring cleavages.

Signaling Pathways and Biological Relevance
Tyvelose is a critical component of the O-antigen of lipopolysaccharide (LPS) in certain Gram-

negative bacteria, such as Salmonella enterica.[13] The LPS is a potent activator of the innate

immune system through its interaction with Toll-like receptor 4 (TLR4).

Biosynthesis of dTDP-Tyvelose and Incorporation into
O-Antigen
The biosynthesis of Tyvelose and its incorporation into the O-antigen is a multi-step enzymatic

process that occurs in the bacterial cytoplasm and at the cell membrane. The precursor for

Tyvelose is dTDP-D-glucose.[14]

Cytoplasm

Inner Membrane

dTDP-D-Glucose dTDP-4-keto-6-deoxy-D-glucose
RfbA/RfbB

dTDP-D-Paratose
RfbS

dTDP-D-Tyvelose
RfbE (CDP-paratose-2-epimerase)

Growing O-antigen unit on Und-PP

RfbB (Glycosyltransferase)

Undecaprenyl-P

Click to download full resolution via product page

Caption: Biosynthesis of dTDP-Tyvelose and its incorporation into the O-antigen repeating

unit.
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The pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-

glucose. This intermediate is then converted to dTDP-paratose by the enzyme CDP-paratose

synthase (RfbS). Finally, CDP-paratose-2-epimerase (RfbE) catalyzes the epimerization of

dTDP-paratose to dTDP-tyvelose.[13] The activated Tyvelose is then transferred by a

glycosyltransferase to the growing O-antigen chain, which is assembled on a lipid carrier

(undecaprenyl phosphate) at the inner bacterial membrane.

TLR4 Signaling Pathway Activation by Tyvelose-
Containing LPS
Once the bacterium is in a host, the LPS on its outer membrane can be recognized by the

TLR4 receptor complex on the surface of immune cells, such as macrophages. This recognition

triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][15]
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Caption: Simplified TLR4 signaling pathway initiated by LPS recognition.
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The Lipopolysaccharide-binding protein (LBP) binds to LPS and facilitates its transfer to CD14.

The LPS is then presented to the TLR4/MD2 receptor complex, leading to the dimerization of

TLR4. This conformational change initiates an intracellular signaling cascade, primarily through

the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins like

MyD88 and IRAKs, leading to the activation of TRAF6 and TAK1. Ultimately, the IKK complex is

activated, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB).

The transcription factor NF-κB is then free to translocate to the nucleus and induce the

expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]

Conclusion
Tyvelose is a chemically and biologically significant dideoxy sugar. Its unique structure, arising

from the lack of hydroxyl groups at positions 3 and 6, dictates its physicochemical properties

and its role as a key antigenic determinant in bacterial pathogens. A thorough understanding of

its chemical properties, supported by robust experimental protocols for its synthesis, isolation,

and characterization, is essential for researchers in the fields of carbohydrate chemistry,

immunology, and drug development. The elucidation of its role in bacterial pathogenesis and

host-pathogen interactions opens avenues for the development of novel vaccines and

therapeutics targeting infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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